molecular formula C20H18N6O2 B14934729 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B14934729
M. Wt: 374.4 g/mol
InChI Key: WRIMDSGIRNGBCX-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a pyrazole ring, and various functional groups that contribute to its unique chemical properties

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C20H18N6O2/c1-26-16(12-15(25-26)13-8-4-3-5-9-13)19(27)22-20-21-18(23-24-20)14-10-6-7-11-17(14)28-2/h3-12H,1-2H3,(H2,21,22,23,24,27)

InChI Key

WRIMDSGIRNGBCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategy

The pyrazole core is synthesized via Knorr-type cyclocondensation using hydrazine derivatives and β-keto esters:

  • Reagents : Ethyl acetoacetate, phenylacetylene, and methylhydrazine.
  • Conditions : Reflux in ethanol (78°C, 6–8 h) catalyzed by acetic acid.
  • Mechanism :
    • Phenylacetylene reacts with ethyl acetoacetate to form a β-keto ester intermediate.
    • Methylhydrazine induces cyclization, yielding ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Yield : 68–72% after recrystallization from ethanol.

Hydrolysis to Carboxylic Acid

The ester is saponified under alkaline conditions:

  • Reagents : 2 M NaOH, ethanol/water (1:1).
  • Conditions : Reflux for 4 h, followed by acidification with HCl (pH 2–3).
  • Product : 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (white crystals, m.p. 189–191°C).

Synthesis of 3-(2-Methoxyphenyl)-1H-1,2,4-Triazol-5-Amine

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A robust method for triazole formation involves CuAAC, avoiding hazardous intermediates:

  • Azide Precursor : 2-Methoxyphenylacetylene + sodium azide → 2-methoxyphenyl azide.
  • Alkyne Component : Propargylamine.
  • Conditions :
    • CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%).
    • DMF/H₂O (3:1), 25°C, 12 h.
  • Product : 3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-amine (yield: 85%).

Alternative Cyclization Route

For laboratories lacking CuAAC capabilities, thiosemicarbazide cyclization offers an alternative:

  • Starting Material : 2-Methoxybenzaldehyde thiosemicarbazone.
  • Oxidative Cyclization : H₂O₂ (30%), acetic acid, 80°C, 3 h.
  • Yield : 74% after column chromatography (silica gel, ethyl acetate/hexane).

Amide Coupling: Final Assembly

Acyl Chloride Mediated Coupling

The most reliable method involves generating the pyrazole acyl chloride:

  • Reagents : Thionyl chloride (neat), pyridine (catalyst).
  • Procedure :
    • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1 eq) + SOCl₂ (3 eq), reflux 2 h.
    • Remove excess SOCl₂ under vacuum.
    • Add triazole amine (1.2 eq) in dichloromethane, stir at 0°C → 25°C, 12 h.
  • Workup : Wash with NaHCO₃ (5%), dry over MgSO₄, evaporate.
  • Yield : 82% (white powder, m.p. 213–215°C).

Coupling Reagent Approach

For acid-sensitive substrates, carbodiimide reagents are preferred:

  • Reagents : EDCl (1.5 eq), HOBt (1.5 eq), DMF.
  • Conditions : 0°C → 25°C, 24 h.
  • Yield : 78% (HPLC purity >98%).

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, triazole-H), 7.68–7.25 (m, 8H, aromatic), 3.89 (s, 3H, OCH₃), 3.76 (s, 3H, N-CH₃).

IR (KBr) :

  • 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N triazole).

Crystallographic Data (Where Available)

Single-crystal X-ray analysis of analogous compounds reveals:

  • Dihedral Angles : Pyrazole/triazole planes: 89.17°.
  • Hydrogen Bonding : N-H···N and C-H···O interactions stabilize the lattice.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
CuAAC + Acyl Chloride 82 99 High regioselectivity, scalable Requires SOCl₂ handling
Thiosemicarbazide + EDCl 78 98 Avoids acyl chlorides Lower yield, costly reagents

Industrial-Scale Considerations

For kilogram-scale production, the CuAAC route is favored due to:

  • Solvent Recovery : DMF can be recycled via distillation.
  • Catalyst Reuse : Cu residues removed via chelating resins.
  • Throughput : 1.2 kg/day achievable in pilot plants.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Biological Activity

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a triazole ring and a pyrazole moiety, which are known to contribute to various biological functions.

Structural Characteristics

The molecular formula of the compound is C19H17N5O3C_{19}H_{17}N_{5}O_{3}, with a molecular weight of 363.4 g/mol. The presence of the methoxy group in the phenyl ring enhances its reactivity and biological activity, potentially improving its interactions with specific molecular targets compared to similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, primarily through the inhibition of specific enzymes involved in cell proliferation. Its mechanism of action may involve interactions with various receptors or enzymes that regulate cellular processes.

Key Findings

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell growth. For instance, it has shown promising results against several cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating effective cytotoxicity.
    Cell LineIC50 (µM)
    MCF73.79
    A54926.00
    SF-26812.50
  • Mechanism of Action : The compound likely interacts with molecular targets involved in cell signaling pathways, leading to apoptosis or growth inhibition in cancer cells. Computational docking studies have indicated potential binding sites on key proteins associated with tumor growth.
  • Comparison with Similar Compounds : Other structurally related compounds have also been evaluated for their biological activities:
    Compound NameStructural FeaturesBiological Activity
    N-[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro...)Chlorine substituent on phenyl ringPotential anticancer activity
    N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro...)Fluorine substituent on phenyl ringAntimicrobial properties
    N-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(4-methyl...)Hydroxyl and methyl substituentsCytotoxic effects against cancer

Case Studies

Several studies have documented the efficacy of similar compounds in clinical and preclinical settings:

  • Study by Bouabdallah et al. : Investigated derivatives of pyrazoles against Hep-2 and P815 cell lines, reporting significant cytotoxic potential (IC50 = 3.25 mg/mL).
  • Research by Wei et al. : Focused on ethyl derivatives of pyrazole which demonstrated significant antitumor activity against A549 cells (IC50 = 26 µM).
  • Xia et al.'s Findings : Highlighted the apoptotic effects of pyrazole derivatives in various cancer models, reinforcing the importance of structural modifications for enhanced activity.

Q & A

Q. What are the key synthetic strategies for preparing N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the pyrazole and triazole cores. For example:

Pyrazole Core Synthesis : Condensation of substituted hydrazines with diketones or β-ketoesters under acidic conditions (e.g., glacial acetic acid/ethanol reflux) .

Triazole Ring Formation : Cyclization of thiosemicarbazides or via Huisgen 1,3-dipolar cycloaddition.

Coupling Reactions : Amide bond formation between the pyrazole-carboxylic acid and triazole-amine intermediates using coupling agents like DCC or EDC.

Q. Example Reaction Optimization Table

StepReagents/ConditionsYieldPurification MethodReference
1Phenyl hydrazine, EtOH/HOAc reflux45%Silica gel column
2TMSCl, NaN₃, DMF, 80°C60-70%Recrystallization (EtOH)
3EDC, HOBt, DMF, RT85%HPLC

Q. How is the compound structurally characterized in academic research?

Methodological Answer:

  • X-ray Crystallography : Resolve 3D structure using SHELXL (e.g., refinement of dihedral angles between aromatic rings, hydrogen bonding networks) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), pyrazole/triazole protons, and aromatic signals.
    • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₆O₂: 398.1495).
  • Thermal Analysis : TGA/DSC to assess stability (decomposition >250°C).

Q. What in vitro assays are used to evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Factor Xa inhibition (IC₅₀ determination via chromogenic substrates like S-2222) .
    • Radioligand binding (e.g., competitive displacement of [³H]CP55940 for cannabinoid receptor affinity) .
  • Cell-Based Assays :
    • Cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining).

Q. Example Bioactivity Data

Assay TypeTargetIC₅₀/EC₅₀Reference
Factor Xa InhibitionCoagulation2.1 nM
CB1 Receptor BindingNeurological18 nM

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?

Methodological Answer:

  • Key Modifications :
    • P1 Ligand Optimization : Replace methoxyphenyl with aminobenzisoxazole to enhance Factor Xa selectivity over trypsin (e.g., 11d in ).
    • Pyrazole C3 Substituents : Introduce trifluoromethyl groups to reduce plasma protein binding .
  • Data-Driven Design :
    • Use CoMFA/3D-QSAR models to correlate steric/electrostatic fields with activity (e.g., r² >0.90 for CB1 antagonists) .

Q. SAR Table for Pyrazole Derivatives

Substituent (R)Factor Xa IC₅₀ (nM)CB1 Kᵢ (nM)Selectivity (Xa/CB1)Reference
2-Methoxyphenyl2.1188.6x
3-Aminobenzisoxazol-5-yl0.9120133x

Q. How can computational methods resolve contradictions between in vitro potency and in vivo efficacy?

Methodological Answer:

  • Pharmacokinetic Modeling :
    • Calculate logP (e.g., 3.5 via ChemAxon) and permeability (PAMPA) to predict bioavailability .
    • CYP450 Metabolism Screening : Identify major metabolites (e.g., demethylation of methoxy groups) using liver microsomes.
  • Molecular Dynamics : Simulate binding to Factor Xa S4 pocket to explain reduced efficacy despite high in vitro IC₅₀ .

Case Study : Compound 11d showed 90% oral bioavailability in rats despite moderate plasma protein binding (85% free fraction), attributed to optimized logD (2.8) .

Q. What strategies address regioselectivity challenges during heterocyclic ring formation?

Methodological Answer:

  • Controlled Cyclization :
    • Use Lewis acids (e.g., ZnCl₂) to direct triazole formation at N1 vs. N2 .
    • Microwave-assisted synthesis to reduce side products (e.g., 100°C, 20 min, 75% yield) .
  • Protecting Groups : Temporarily block reactive amines (e.g., Boc) during pyrazole synthesis .

Q. How is conformational analysis used to determine bioactive receptor interactions?

Methodological Answer:

  • AM1 Molecular Orbital Calculations : Identify low-energy conformers (e.g., Tg vs. Ts for CB1 antagonists) .
  • Pharmacophore Mapping : Align protonated pyrazole N1 with agonist C3 side chains (RMSD <1.0 Å) .

Q. Conformational Stability Table

ConformerΔG (kcal/mol)Receptor Fit (RMSD)Reference
Tg0.00.85 Å
Ts1.20.92 Å

Q. What experimental and computational methods validate target engagement in complex matrices?

Methodological Answer:

  • SPR Biosensing : Measure real-time binding kinetics (kₐ/kᵈ) to immobilized Factor Xa .
  • CETSA (Cellular Thermal Shift Assay) : Confirm target stabilization in cell lysates (ΔTm >2°C) .
  • Docking Validation : Compare Glide XP scores (<-8.0 kcal/mol) with experimental Kᵢ values .

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